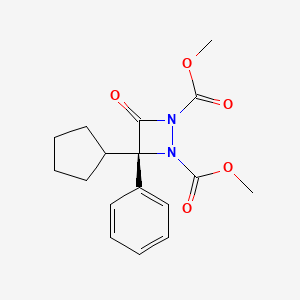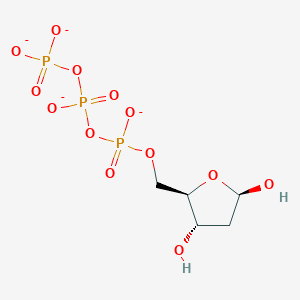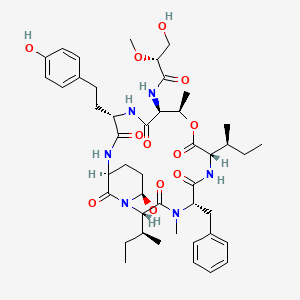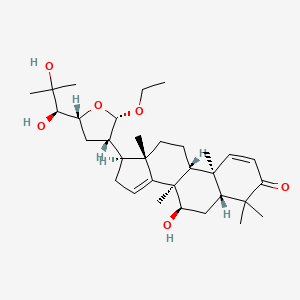
Tumonoic acid E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tumonoic acid E is a N-acyl-amino acid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Tumonoic acids, including Tumonoic acid E, have been a focus of synthetic chemistry research. Notably, an efficient synthesis of Tumonoic acid A and its derivatives was achieved, starting from commercially available n-octanal. This synthesis is significant due to the anti-inflammatory activity and inhibitory activity towards calcium oscillations in neocortical neurons of these compounds (Nagalatha, Narala, & Narsaiah, 2018).
Natural Occurrence and Isolation
- Tumonoic acids, including Tumonoic acid E, were initially identified as novel metabolites in a cyanobacterial assemblage. Their discovery stemmed from Lyngbya majuscula and Schizothrix calcicola, highlighting the potential of marine organisms as sources of unique bioactive compounds (Harrigan et al., 1999).
Phylogeny-Guided Isolation
- A phylogeny-guided approach was used to isolate new variations of tumonoic acids from marine cyanobacteria. This approach underscores the significance of evolutionary relationships in predicting the production of secondary metabolites in cyanobacteria. Ethyl tumonoate A, a derivative of Tumonoic acid, demonstrated anti-inflammatory activity and inhibitory effects on calcium oscillations in neocortical neurons (Engene et al., 2011).
Eigenschaften
Produktname |
Tumonoic acid E |
|---|---|
Molekularformel |
C18H31NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2S)-1-[(E,2S,3R)-3-hydroxy-2,4,6-trimethyldec-4-enoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H31NO4/c1-5-6-8-12(2)11-13(3)16(20)14(4)17(21)19-10-7-9-15(19)18(22)23/h11-12,14-16,20H,5-10H2,1-4H3,(H,22,23)/b13-11+/t12?,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
UUFOMZNZQYHUJH-UKUODDPASA-N |
Isomerische SMILES |
CCCCC(C)/C=C(\C)/[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)O |
Kanonische SMILES |
CCCCC(C)C=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
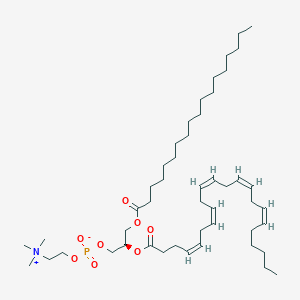
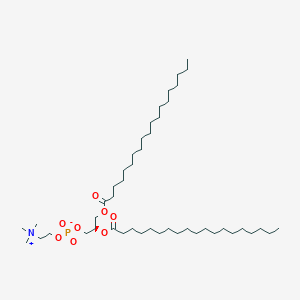
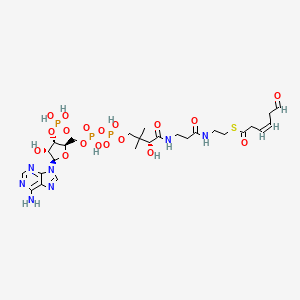
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
